

# 2-Chloro-4-fluoro-5-iodopyridine CAS number

## 1370534-60-3

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### Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-iodopyridine

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An In-depth Technical Guide to **2-Chloro-4-fluoro-5-iodopyridine** (CAS: 1370534-60-3)

## Abstract

This technical guide provides a comprehensive overview of **2-Chloro-4-fluoro-5-iodopyridine**, a highly functionalized heterocyclic building block essential for advanced chemical synthesis. With the CAS number 1370534-60-3, this compound has emerged as a critical intermediate in the fields of drug discovery, agrochemicals, and materials science. Its unique trifunctional substitution pattern offers a platform for selective, sequential chemical modifications, enabling the construction of complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, will delve into the compound's physicochemical properties, synthesis, reactivity profile, and key applications. Furthermore, it will provide detailed experimental protocols and safety guidelines to ensure its effective and safe utilization in a laboratory setting.

## Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs and biologically active compounds.<sup>[1][2]</sup> Its ability to engage in hydrogen bonding, its inherent stability, and its capacity to modulate the physicochemical properties of a molecule make it a privileged structure in pharmaceutical design.<sup>[2][3]</sup> **2-Chloro-4-fluoro-5-**

**iodopyridine** belongs to a sophisticated class of pyridine derivatives where multiple halogen substituents provide distinct and orthogonal chemical handles.

The strategic placement of chloro, fluoro, and iodo groups on the pyridine ring is not arbitrary. Each halogen imparts specific electronic properties and, more importantly, offers a unique site for chemical transformation. This multi-faceted reactivity allows chemists to build molecular complexity in a controlled and predictable manner, a cornerstone of modern synthetic strategy. [4] This guide serves as a senior application scientist's perspective on harnessing the full potential of this versatile reagent.

## Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **2-Chloro-4-fluoro-5-iodopyridine** is paramount for its effective use in synthesis, including planning reaction conditions and purification strategies.

Property	Value	Reference(s)
CAS Number	1370534-60-3	[5][6]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> ClFIN	[5][6]
Molecular Weight	257.43 g/mol	[6][7]
Physical Form	Solid	[5][8]
Boiling Point	249.8 ± 35.0 °C at 760 mmHg	[5]
IUPAC Name	2-chloro-4-fluoro-5-iodopyridine	[5]
InChI Key	CAYWSDTYVXMDQC-UHFFFAOYSA-N	[5]
Canonical SMILES	C1=C(C(=NC=C1Cl)F)I	[7]
Purity	Typically ≥97%	[5][8]

While specific spectroscopic data is not publicly cataloged, standard characterization would involve <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, and Mass Spectrometry to confirm identity and purity.

Spectroscopic data for similar compounds can be found in specialized databases.[\[9\]](#)[\[10\]](#)

## Synthesis and Reactivity: A Tale of Three Halogens

The synthetic utility of **2-Chloro-4-fluoro-5-iodopyridine** stems from the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to functionalization.

### Synthesis Routes

The preparation of polysubstituted pyridines often involves multi-step sequences. While a specific, published route for CAS 1370534-60-3 is not readily available, analogous syntheses rely on techniques such as ortho-lithiation, halogen-dance reactions, and Sandmeyer-type reactions starting from more common pyridine precursors.[\[11\]](#)[\[12\]](#) For instance, a plausible strategy could involve the iodination of a 2-chloro-4-fluoropyridine intermediate. The development of such halogen-rich intermediates is an active area of research, driven by their value as versatile building blocks.[\[11\]](#)[\[13\]](#)

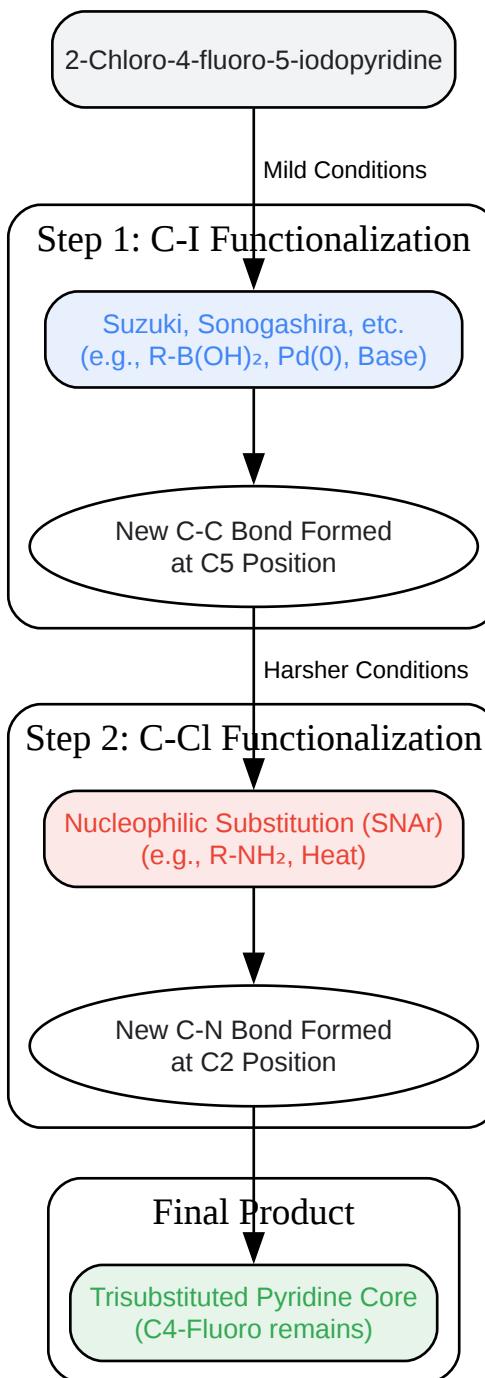
### Reactivity Profile and Mechanistic Insights

The reactivity of the C-X bonds in halopyridines typically follows the order C-I > C-Br > C-Cl > C-F for metal-catalyzed cross-coupling reactions. This predictable selectivity is the cornerstone of its utility.

- **The Iodine Handle (C5-Position):** The C-I bond is the most labile and is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups via Suzuki, Stille, Sonogashira, Heck, and Negishi couplings.[\[4\]](#) The choice of a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ ) and ligand is critical and depends on the specific coupling partners, but the high reactivity of the C-I bond often allows for milder reaction conditions.
- **The Chlorine Handle (C2-Position):** The C-Cl bond is significantly less reactive in cross-coupling than the C-I bond but can be activated under more forcing conditions or with specialized catalyst systems. More commonly, it serves as a site for nucleophilic aromatic substitution ( $\text{S}_{\text{n}}\text{Ar}$ ). The electron-withdrawing nature of the pyridine nitrogen activates the C2 position, allowing for displacement by O-, N-, and S-nucleophiles.

- The Fluorine Handle (C4-Position): The C-F bond is the most robust and is generally unreactive under the conditions used to modify the C-I and C-Cl positions. This stability is often a desired feature, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[4]

This differential reactivity allows for a sequential functionalization workflow, as illustrated below.



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Caption: Sequential functionalization workflow for **2-Chloro-4-fluoro-5-iodopyridine**.

## Applications in Drug Discovery and Beyond

As a versatile building block, **2-Chloro-4-fluoro-5-iodopyridine** is instrumental in constructing novel molecular entities for pharmaceutical and agrochemical research.<sup>[14][15]</sup> Its structure provides a template for creating libraries of compounds for high-throughput screening or for the targeted synthesis of molecules designed to interact with specific biological targets like kinases or G-protein coupled receptors.

The ability to introduce different functionalities at specific positions is crucial for structure-activity relationship (SAR) studies. For example, a medicinal chemist can use the C5-iodo position to explore a variety of substituents that will interact with a specific binding pocket of a protein, while using the C2-chloro position to attach a group that modulates solubility or other pharmacokinetic properties. This strategic approach accelerates the drug discovery process.  
<sup>[16]</sup>

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative, self-validating procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.

Objective: To synthesize 2-Chloro-4-fluoro-5-(phenyl)pyridine.

Materials:

- **2-Chloro-4-fluoro-5-iodopyridine** (1.0 eq)
- Phenylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{PdCl}_2(\text{dppf})$ ) (0.03 eq)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ), anhydrous (3.0 eq)

- 1,4-Dioxane (solvent)
- Water (co-solvent)

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Chloro-4-fluoro-5-iodopyridine** (e.g., 257 mg, 1.0 mmol).
- Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and  $\text{PdCl}_2(\text{dppf})$  (22 mg, 0.03 mmol).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the palladium catalyst.
- Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture is often crucial for dissolving both the organic and inorganic reagents.
- Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
- Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
- Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Washing: Combine the organic layers and wash with brine (15 mL). The brine wash helps to remove residual water and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Chloro-4-fluoro-5-(phenyl)pyridine.

- Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

## Safety and Handling

As a laboratory chemical, **2-Chloro-4-fluoro-5-iodopyridine** must be handled with appropriate precautions.[17]

- GHS Hazard Classification:
  - Pictogram: GHS07 (Exclamation Mark)[5]
  - Signal Word: Warning[5][17]
  - Hazard Statements:
    - H302: Harmful if swallowed.[5][17]
    - H315: Causes skin irritation.[5][17]
    - H319: Causes serious eye irritation.[5][17]
    - H335: May cause respiratory irritation.[5][17]
- Precautionary Statements (selected):
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][17]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[18]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][17]
- Handling & Storage:
  - Handle in a well-ventilated area, preferably in a chemical fume hood.[18][19]
  - Store in a tightly closed container in a cool, dry place.[19] Some suppliers recommend refrigerated storage and protection from light.[5]

- Avoid contact with strong oxidizing agents.[18][19]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[17][18][19][20]

## Conclusion

**2-Chloro-4-fluoro-5-iodopyridine** is a quintessential example of a modern synthetic building block, offering a powerful combination of stability and selective reactivity. Its trifunctional nature provides chemists with a robust platform for the efficient synthesis of complex, highly substituted pyridine derivatives. The predictable, hierarchical reactivity of its C-I, C-Cl, and C-F bonds enables rational design and execution of synthetic routes, accelerating research in medicinal chemistry and related fields. As the demand for novel, structurally complex small molecules continues to grow, the utility and importance of such strategically designed intermediates will undoubtedly increase.

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